Bienvenue dans la boutique en ligne BenchChem!

2-(Azetidin-3-yloxy)quinoxaline hydrochloride

Medicinal Chemistry Assay Preparation Salt Selection

Specify the hydrochloride salt (MW 237.68) to eliminate the handling variability of the hygroscopic free base. Its azetidinyl ether linkage ensures conformational rigidity (2 rotatable bonds, TPSA 47 Ų), making it a reproducible, high-purity (≥98%) fragment for CNS kinase profiling and SAR-driven lead optimization.

Molecular Formula C11H12ClN3O
Molecular Weight 237.68 g/mol
CAS No. 1430841-48-7
Cat. No. B1473392
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Azetidin-3-yloxy)quinoxaline hydrochloride
CAS1430841-48-7
Molecular FormulaC11H12ClN3O
Molecular Weight237.68 g/mol
Structural Identifiers
SMILESC1C(CN1)OC2=NC3=CC=CC=C3N=C2.Cl
InChIInChI=1S/C11H11N3O.ClH/c1-2-4-10-9(3-1)13-7-11(14-10)15-8-5-12-6-8;/h1-4,7-8,12H,5-6H2;1H
InChIKeyDUMXNMBNPSYDBC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(Azetidin-3-yloxy)quinoxaline Hydrochloride (CAS 1430841-48-7) – Structural Definition and Procurement-Relevant Identity


2-(Azetidin-3-yloxy)quinoxaline hydrochloride (CAS 1430841-48-7) is a heterocyclic small molecule consisting of a quinoxaline core linked via an ether oxygen to an azetidine ring, isolated as the hydrochloride salt [1]. Its molecular formula is C11H12ClN3O, with a molecular weight of 237.68 g/mol . The compound is supplied as a crystalline solid with a typical purity specification of 98% and is recommended for storage at 2–8°C sealed under dry conditions [2].

Why 2-(Azetidin-3-yloxy)quinoxaline Hydrochloride Cannot Be Interchanged with Other Quinoxaline or Azetidine Derivatives


Quinoxaline-based compounds exhibit widely divergent physicochemical and biological profiles depending on substitution patterns and salt forms. The target compound combines a quinoxaline core with an azetidin-3-yloxy ether moiety, conferring distinct electronic and steric properties that are absent in simple quinoxalines or azetidines alone [1]. Moreover, the hydrochloride salt form directly impacts aqueous solubility, hygroscopicity, and long-term stability relative to the free base or alternative salts—parameters that critically influence reproducibility in biological assays and synthetic workflows . Substituting a close analog, such as 2-(azetidin-3-yloxy)-3-(oxan-4-yl)quinoxaline or a quinoxaline lacking the azetidine ring, would fundamentally alter target engagement profiles, metabolic stability, and even the practical handling requirements for procurement and storage [2].

Quantitative Differentiation Evidence for 2-(Azetidin-3-yloxy)quinoxaline Hydrochloride: Head-to-Head and Cross-Study Comparisons


Hydrochloride Salt vs. Free Base: Molecular Weight and Stoichiometric Precision

The hydrochloride salt of 2-(azetidin-3-yloxy)quinoxaline possesses a molecular weight of 237.68 g/mol, which is 36.46 g/mol (the mass of HCl) greater than the free base (201.22 g/mol) [1]. This difference directly impacts molar calculations for biological assays and synthetic reactions; using the free base equivalent without correction would introduce an 18.1% error in concentration . The salt form also influences physical properties such as crystallinity and hygroscopicity, which are documented to affect long-term storage stability and ease of handling .

Medicinal Chemistry Assay Preparation Salt Selection

Lipophilicity Comparison: Azetidin-3-yloxy Quinoxaline vs. 3-Substituted Oxan-4-yl Analog

The computed XLogP3 value for the free base of 2-(azetidin-3-yloxy)quinoxaline is 1.7 [1]. In contrast, the closely related analog 2-(azetidin-3-yloxy)-3-(oxan-4-yl)quinoxaline, which incorporates an additional tetrahydropyran (oxan-4-yl) substituent, has a molecular weight of 285.34 g/mol and is anticipated to exhibit a significantly higher logP (estimated >3.0) due to the added hydrophobic ring . This 1.3+ logP difference predicts that the target compound will have substantially greater aqueous solubility and lower membrane permeability than the 3-substituted analog, directing its use toward distinct biological compartments .

Drug Design ADME Prediction Lipophilicity

Rotatable Bond Count and Conformational Rigidity: 2-(Azetidin-3-yloxy)quinoxaline vs. Flexible Quinoxaline Derivatives

2-(Azetidin-3-yloxy)quinoxaline contains exactly 2 rotatable bonds as computed by PubChem [1]. Many quinoxaline-based kinase inhibitors in the same class, such as those featuring longer alkyl ether or amine linkages, possess 4–7 rotatable bonds, leading to increased conformational entropy penalties upon target binding [2]. The restricted flexibility of the azetidin-3-yloxy ether linkage may confer a more favorable entropic binding profile, potentially translating to improved target selectivity when compared to more flexible quinoxaline scaffolds .

Conformational Analysis Molecular Modeling Binding Entropy

Vendor-Purity Specification and Storage Requirements: Differentiating Research-Grade Material

The target compound is commercially available with a certified purity of 98% (HPLC) from multiple reputable vendors, and the hydrochloride salt form mandates storage at 2–8°C under dry, sealed conditions to prevent deliquescence . In contrast, the free base analog (CAS 1339170-25-0) is often offered at 95% purity and may be stored at room temperature, but it exhibits different hygroscopic behavior and may require in situ salt formation for aqueous biological assays . The defined purity and stability profile of the hydrochloride salt reduces assay-to-assay variability and eliminates the need for post-purchase purification or salt conversion.

Chemical Procurement Reproducibility Stability

Hydrogen Bond Donor/Acceptor Profile: Azetidine Ether vs. Amino-Substituted Quinoxalines

The target compound (free base form) possesses 1 hydrogen bond donor (HBD) and 4 hydrogen bond acceptors (HBA) [1]. Amino-substituted quinoxaline derivatives, such as those containing primary or secondary amines on the quinoxaline core, typically exhibit 2–3 HBDs and 4–5 HBAs [2]. The reduced HBD count of the azetidin-3-yloxy ether series may reduce nonspecific binding to polar off-targets (e.g., serum albumin) while preserving interactions with the intended receptor or enzyme active site . This differential hydrogen-bonding profile is a key selection criterion when designing selective inhibitors within the quinoxaline chemical space.

Molecular Recognition Pharmacophore Modeling Off-Target Selectivity

Topological Polar Surface Area (TPSA) and Blood-Brain Barrier Penetration Potential

The computed topological polar surface area (TPSA) for the free base of 2-(azetidin-3-yloxy)quinoxaline is 47 Ų [1]. This value is below the widely accepted threshold of 60–70 Ų for favorable blood-brain barrier (BBB) penetration, suggesting the compound may access the central nervous system (CNS) [2]. In comparison, many quinoxaline derivatives bearing additional polar substituents (e.g., sulfonamides, carboxylic acids) exhibit TPSA values exceeding 90 Ų, which are predicted to restrict CNS exposure [3]. The moderate TPSA of the target compound positions it as a candidate for CNS-targeted probe development within the quinoxaline class.

CNS Drug Design Permeability ADME

Optimal Use Cases for 2-(Azetidin-3-yloxy)quinoxaline Hydrochloride Based on Quantified Differentiation


Fragment-Based and Structure-Guided Drug Discovery for CNS Targets

The low rotatable bond count (n = 2) and moderate TPSA (47 Ų) of 2-(azetidin-3-yloxy)quinoxaline make it an ideal fragment or early lead scaffold for targeting CNS enzymes or receptors [1]. The conformational rigidity conferred by the azetidin-3-yloxy ether linkage reduces entropic penalties upon binding, enhancing the probability of obtaining high-resolution co-crystal structures and clear structure-activity relationships (SAR) [2]. Procurement of the high-purity hydrochloride salt (≥98%) ensures that initial screening data are not confounded by impurities, a critical requirement for fragment-based campaigns where weak binding (Kd >100 µM) must be reliably detected .

Selectivity Profiling of Quinoxaline-Based Kinase Inhibitors

Given the reduced hydrogen bond donor count (HBD = 1) relative to amino-substituted quinoxalines, this compound may exhibit decreased promiscuous binding to polar off-targets [1]. This property is valuable in kinase selectivity panels, where the compound can serve as a minimalist scaffold to assess the contribution of the azetidin-3-yloxy ether to target engagement without confounding by additional H-bonding interactions [2]. The defined salt form eliminates day-to-day variability in aqueous solubility and ensures consistent compound concentration across kinase assay platforms .

Synthetic Intermediate for Diversely Functionalized Quinoxaline Libraries

The hydrochloride salt of 2-(azetidin-3-yloxy)quinoxaline serves as a stable, readily weighed starting material for further synthetic elaboration (e.g., alkylation of the azetidine nitrogen, cross-coupling at the quinoxaline core) [1]. The precise molecular weight of the salt form (237.68 g/mol) simplifies stoichiometric calculations for multi-step syntheses compared to the hygroscopic free base, which can absorb atmospheric moisture and compromise reaction yields [2]. Vendors supply the compound in quantities from 250 mg to 25 g, enabling both initial reaction optimization and larger-scale library production .

Comparative Physicochemical Profiling and ADME Model Validation

The compound's distinct XLogP3 (1.7), TPSA (47 Ų), and rotatable bond count (2) provide a well-defined reference point for calibrating in silico ADME prediction models within the quinoxaline chemical space [1]. Its position between highly polar and highly lipophilic analogs makes it a useful benchmark for testing the predictive accuracy of logP, solubility, and permeability algorithms [2]. The commercial availability of the hydrochloride salt with a certified purity of 98% supports reproducible experimental determination of aqueous solubility, LogD, and metabolic stability, which are essential for refining computational models .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

16 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-(Azetidin-3-yloxy)quinoxaline hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.